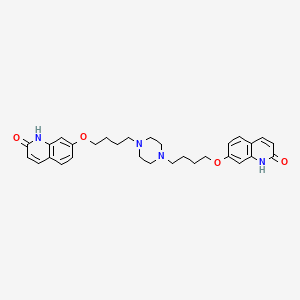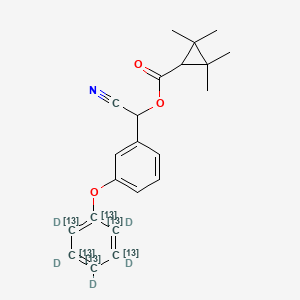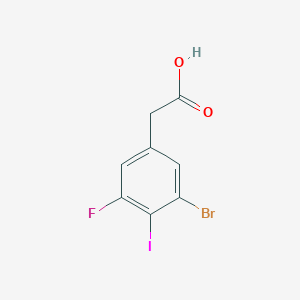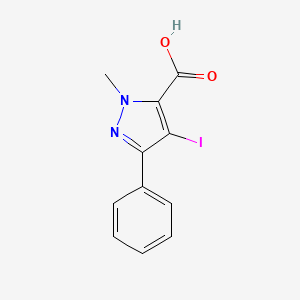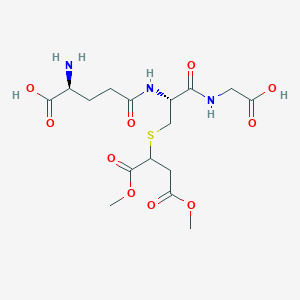![molecular formula C10H12N6O2 B13429756 N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pteridine ring system, which is a fusion of pyrimidine and pyrazine rings
Méthodes De Préparation
The synthesis of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the hydroxymethyl group: This step often involves the hydroxylation of a methyl group using reagents such as formaldehyde and a catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of organic chemistry.
Biology: This compound is studied for its role in biological systems, particularly in relation to DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function. This can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide can be compared with other pteridine derivatives, such as:
6-Hydroxymethyl-7,8-dihydropterin: This compound shares a similar pteridine ring structure but differs in its functional groups.
Methotrexate: A well-known pteridine derivative used in cancer therapy, which acts by inhibiting the use of folic acid.
Tetrahydrobiopterin: Another pteridine derivative involved in the synthesis of neurotransmitters.
The uniqueness of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide lies in its specific functional groups and their effects on its chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N6O2 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H12N6O2/c1-16(2)5-12-10-14-8-7(9(18)15-10)13-6(4-17)3-11-8/h3,5,7,17H,4H2,1-2H3/b12-5+ |
Clé InChI |
NACLGXVZMTXUTL-LFYBBSHMSA-N |
SMILES isomérique |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N=CC(=N2)CO |
SMILES canonique |
CN(C)C=NC1=NC(=O)C2C(=N1)N=CC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



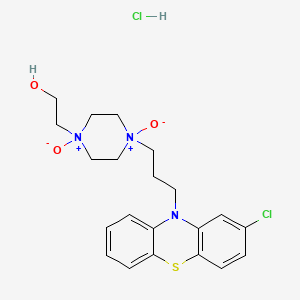
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)


